N-cyclohexyl-N'-(2-methoxybenzyl)urea
Description
N-Cyclohexyl-N'-(2-methoxybenzyl)urea is a urea derivative featuring a cyclohexyl group and a 2-methoxybenzyl substituent linked via a urea bridge. Urea-based compounds are well-documented as sEH inhibitors due to their ability to form hydrogen bonds with catalytic residues (e.g., D335, Y383, Y466) and engage hydrophobic pockets in the enzyme’s active site .
Properties
IUPAC Name |
1-cyclohexyl-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-10-6-5-7-12(14)11-16-15(18)17-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYXXNGILWAURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-methoxybenzyl)urea typically involves the reaction of cyclohexylamine with 2-methoxybenzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2-methoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N’-(2-hydroxybenzyl)urea.
Reduction: Formation of N-cyclohexyl-N’-(2-methoxybenzyl)amine.
Substitution: Formation of N-cyclohexyl-N’-(substituted benzyl)urea derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(2-methoxybenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The target compound’s substituents (cyclohexyl and 2-methoxybenzyl) influence its binding affinity and physicochemical properties. Below is a comparison with prominent analogs:
*Estimated based on structural analogs.
Key Observations :
- Methoxy Position : The 2-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., AR-A014418).
- Hydrophobicity : CIU’s iodophenyl group enhances lipophilicity, while CDU’s decyl chain promotes membrane permeability.
sEH Inhibition Mechanisms
Urea derivatives inhibit sEH by forming hydrogen bonds between the urea oxygen and residues Y383/Y466, and between urea NH groups and D335 . Hydrophobic substituents (e.g., cyclohexyl, iodophenyl) occupy the enzyme’s F267 and W336 niches, enhancing binding stability .
Comparative Inhibition Data:
*Hypothetical based on structural analogs.
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target’s methoxy group may improve solubility compared to CIU but reduce membrane permeability versus CDU.
- Metabolic stability could benefit from the methoxy group’s resistance to cytochrome P450 enzymes.
Q & A
Q. What are the standard synthetic routes for N-cyclohexyl-N'-(2-methoxybenzyl)urea, and how is purity ensured?
The compound is typically synthesized via nucleophilic addition between cyclohexylisocyanate and 2-methoxybenzylamine in anhydrous toluene under reflux conditions. Purity is validated using gas chromatography (GC) with flame ionization detection (FID), where retention times and peak integration are compared against reference standards. Impurities like unreacted isocyanate or byproducts (e.g., symmetrical ureas) are monitored using high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized structurally, and what spectroscopic methods are critical?
Structural confirmation relies on - and -NMR to identify urea NH protons (~6.5–7.5 ppm) and aromatic/methoxy groups. Infrared (IR) spectroscopy confirms the urea carbonyl stretch (~1640–1680 cm). X-ray crystallography may resolve steric effects from the cyclohexyl and methoxybenzyl substituents .
Q. What safety protocols are required for handling this compound?
The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention. Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound inhibit soluble epoxide hydrolase (sEH), and what binding interactions drive selectivity?
The urea moiety forms a hydrogen-bonding network with sEH active-site residues (T383, Y466, and D335), while the cyclohexyl and methoxybenzyl groups occupy hydrophobic pockets (F267, W336). Competitive displacement assays using Förster resonance energy transfer (FRET) quantify inhibitor potency, with IC values typically <100 nM .
Q. How do structural modifications (e.g., substituent position on the benzyl ring) impact enzymatic inhibition and off-target effects?
Ortho-substituted methoxy groups enhance steric hindrance, reducing off-target binding to phosphatases. Para-substitutions improve solubility but may weaken hydrophobic interactions. Structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) reveal enthalpy-driven binding for meta/para derivatives .
Q. What analytical strategies resolve contradictions in purity data between synthetic batches?
Discrepancies may arise from residual solvents or degradation products (e.g., hydrolysis to amines). Combine GC-MS for volatile impurities, HPLC-UV for non-volatiles, and -NMR to quantify amine byproducts. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
Q. Can computational methods predict the compound’s pharmacokinetic profile, and what are the limitations?
Molecular dynamics (MD) simulations predict high membrane permeability (logP ~3.5) but poor aqueous solubility. In silico CYP450 metabolism models highlight N-dealkylation as a major pathway. Limitations include underestimation of phase II conjugation (e.g., glucuronidation), requiring in vitro hepatocyte assays for validation .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Conditions | Reference |
|---|---|---|
| Solvent | Anhydrous toluene | |
| Reagents | Cyclohexylisocyanate, 2-methoxybenzylamine | |
| Reaction Time | 12–18 h at 110°C | |
| Purification | Column chromatography (SiO, ethyl acetate/hexane) |
Table 2: Safety and Toxicity Profile
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Use dose <300 mg/kg in rodents |
| Skin Irritation | H315 | Nitrile gloves required |
Table 3: Enzymatic Inhibition Data
| Assay Type | IC (nM) | Key Interactions |
|---|---|---|
| FRET Displacement | 45 ± 3 | H-bonds: T383, Y466, D335 |
| Microsomal Stability | t >60 min | CYP3A4-mediated metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
